molecular formula C6H6F6O2 B3149581 Methyl 4,4,4-trifluoro-3-(trifluoromethyl)butanoate CAS No. 674335-88-7

Methyl 4,4,4-trifluoro-3-(trifluoromethyl)butanoate

Cat. No.: B3149581
CAS No.: 674335-88-7
M. Wt: 224.10 g/mol
InChI Key: OJEPGAFAXRZUFN-UHFFFAOYSA-N
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Description

Methyl 4,4,4-trifluoro-3-(trifluoromethyl)butanoate is an organic compound characterized by the presence of trifluoromethyl groups. This compound is known for its unique chemical properties, making it valuable in various scientific and industrial applications. Its molecular formula is C6H5F6O2, and it is often used as an intermediate in organic synthesis.

Preparation Methods

The synthesis of Methyl 4,4,4-trifluoro-3-(trifluoromethyl)butanoate typically involves the esterification of 4,4,4-trifluoro-3-(trifluoromethyl)butanoic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification. Industrial production methods may involve continuous flow processes to enhance efficiency and yield .

Chemical Reactions Analysis

Methyl 4,4,4-trifluoro-3-(trifluoromethyl)butanoate undergoes various chemical reactions, including:

Scientific Research Applications

Methyl 4,4,4-trifluoro-3-(trifluoromethyl)butanoate is utilized in various scientific research fields:

    Chemistry: It serves as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Its derivatives are studied for potential biological activities, including enzyme inhibition.

    Medicine: The compound is explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.

    Industry: It is used in the production of agrochemicals and materials with specialized properties

Mechanism of Action

The mechanism of action of Methyl 4,4,4-trifluoro-3-(trifluoromethyl)butanoate involves its interaction with various molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic sites on enzymes or receptors. This interaction can modulate the activity of these targets, leading to desired biological effects .

Comparison with Similar Compounds

Methyl 4,4,4-trifluoro-3-(trifluoromethyl)butanoate is unique due to its dual trifluoromethyl groups, which impart distinct chemical and physical properties. Similar compounds include:

This compound’s unique structure and properties make it a valuable tool in various scientific and industrial fields, highlighting its versatility and importance.

Properties

IUPAC Name

methyl 4,4,4-trifluoro-3-(trifluoromethyl)butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6F6O2/c1-14-4(13)2-3(5(7,8)9)6(10,11)12/h3H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJEPGAFAXRZUFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6F6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10791351
Record name Methyl 4,4,4-trifluoro-3-(trifluoromethyl)butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10791351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

674335-88-7
Record name Methyl 4,4,4-trifluoro-3-(trifluoromethyl)butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10791351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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